Hyaluronidase

Descripción general

Descripción

Hyaluronidase is an enzyme that catalyzes the degradation of hyaluronic acid, a key component of the extracellular matrix. This enzyme has been utilized in medical applications for over 60 years, primarily to enhance the absorption and dispersion of other drugs and fluids in the body . This compound is found in various organisms, including bacteria, insects, and mammals, and plays a crucial role in tissue permeability and drug delivery .

Mecanismo De Acción

Target of Action

Hyaluronidase primarily targets hyaluronic acid , a major component of the extracellular matrix . Hyaluronic acid plays essential roles in the organization of tissue architecture and the regulation of cellular functions, such as cell proliferation and migration .

Mode of Action

This compound cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid . This enzymatic action improves the ability of other compounds (fluids, drugs, or radiopaque agents) to permeate the extracellular space more easily .

Biochemical Pathways

The enzymatic action of this compound on hyaluronic acid modifies the extracellular matrix, affecting various biochemical pathways. For instance, it influences cell proliferation and migration, angiogenesis, and inflammation . The metabolic pathways for biosynthesis and degradation tightly control the turnover rate, concentration, and molecular size of hyaluronic acid in tissues .

Pharmacokinetics

This compound is used to improve the absorption and dispersion of parenterally administered fluids, drugs, and contrast agents . It is rapidly degraded and deactivated in the body . Therefore, to dissolve a hyaluronic acid filler, a sufficient amount of this compound must be injected close to the filler .

Result of Action

The action of this compound results in increased permeability of connective tissue, allowing for improved dispersion and absorption of locally injected or extravasated intravenous medications . It also plays a role in various physiological and pathological events, including morphogenesis, wound healing, inflammation, and potentially cancer development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of a filler to this compound depends on the hyaluronic acid concentration, the number of crosslinks, and the form of the filler . Additionally, this compound’s action in the body can be affected by various drugs, including anti-inflammatory agents, plant-based compounds, antihistamines, mast cell stabilizers, heparin, vitamin C, dicumarene, and radiographic contrast media .

Análisis Bioquímico

Biochemical Properties

Hyaluronidase precisely cleaves the β,1–4 glycosidic linkages in hyaluronic acid substrate . It is a glycoprotein containing 5% mannose and 2.7% glucosamine . The enzyme catalyzes the hydrolysis of endo-N-acetylhexosaminic bonds of hyaluronic acid and chondroitin sulfate A and C .

Cellular Effects

This compound has potent anticancer activities against colon, lung, skin, and breast cancer cell lines . It controls the growth factor-induced cell cycle progression of breast cancer cells and causes relative changes in angiogenesis-related genes .

Molecular Mechanism

This compound catalyzes the hydrolysis of hyaluronic acid, leading to di and monosaccharides and smaller hyaluronic acid fragments . This enzymatic reaction is the basis of its molecular mechanism.

Temporal Effects in Laboratory Settings

The optimum conditions for this compound activity are at pH 7.0 and 37 °C for 30 min . The enzyme is stable under these conditions, allowing for consistent results in laboratory settings .

Dosage Effects in Animal Models

The cell viability of this compound-treated cancer cells was found to be in a dose-dependent manner . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in the degradation of hyaluronic acid, a key component of the extracellular matrix . This process involves the hydrolysis of endo-N-acetylhexosaminic bonds, which is a critical step in the metabolic pathway of hyaluronic acid .

Transport and Distribution

Given its role in degrading hyaluronic acid in the extracellular matrix, it is likely that it is transported to areas where hyaluronic acid is abundant .

Subcellular Localization

Given its role in degrading hyaluronic acid, it is likely that it is localized to areas where hyaluronic acid is present, such as the extracellular matrix .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hyaluronidase can be prepared through recombinant DNA technology, where the gene encoding the enzyme is inserted into a host organism, such as Escherichia coli or Chinese Hamster Ovary (CHO) cells. The host organism then produces the enzyme, which is subsequently purified .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically modified microorganisms. The enzyme is extracted and purified through techniques such as ion-exchange chromatography and size-exclusion chromatography . The production conditions typically include maintaining optimal pH, temperature, and nutrient supply to maximize enzyme yield .

Análisis De Reacciones Químicas

Types of Reactions: Hyaluronidase primarily catalyzes the hydrolysis of hyaluronic acid by cleaving the β-1,4-glycosidic bonds between N-acetylglucosamine and glucuronic acid . This reaction results in the formation of smaller hyaluronic acid fragments.

Common Reagents and Conditions: The enzymatic activity of this compound is optimal at a pH range of 5.0 to 7.0 and a temperature of 37°C . Common reagents used in the reaction include phosphate buffers and sodium chloride solutions to maintain the desired pH and ionic strength .

Major Products: The primary products of this compound-catalyzed reactions are oligosaccharides and smaller polysaccharides derived from the breakdown of hyaluronic acid .

Aplicaciones Científicas De Investigación

Hyaluronidase has a wide range of applications in scientific research and medicine:

Chemistry: Used in the study of glycosaminoglycan metabolism and the development of hyaluronic acid-based materials.

Medicine: Enhances the absorption and dispersion of drugs, local anesthetics, and contrast agents.

Comparación Con Compuestos Similares

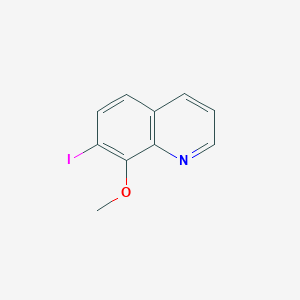

Hyaluronidase is unique in its ability to degrade hyaluronic acid, a property that distinguishes it from other enzymes. Similar compounds include:

Chondroitinase: Degrades chondroitin sulfate, another glycosaminoglycan found in the extracellular matrix.

Heparinase: Breaks down heparin and heparan sulfate, glycosaminoglycans involved in blood coagulation and cell signaling.

Collagenase: Degrades collagen, a major structural protein in the extracellular matrix.

This compound’s specificity for hyaluronic acid and its role in enhancing drug absorption and dispersion make it a valuable tool in both clinical and research settings .

Propiedades

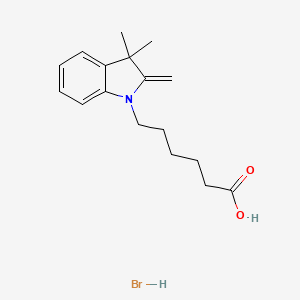

IUPAC Name |

6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMKEDBUSSWSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White cake; [Sigma-Aldrich MSDS] | |

| Record name | Hyaluronidase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Hyaluronidase cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid. Hyaluronic acid is a key component of the extracellular matrix. Injection of hyaluronidase with other fluids, drugs, or radiopaque agents improves the ability of these other compounds to permeate the extracellular space more easily. | |

| Record name | Hyaluronidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9001-54-1, 37326-33-3 | |

| Record name | Hyaluronidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hyaluronidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hyaluronoglucosaminidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hyaluronidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

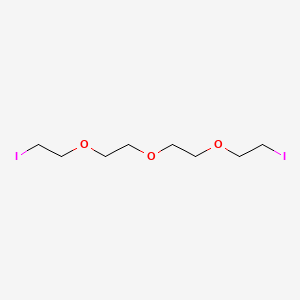

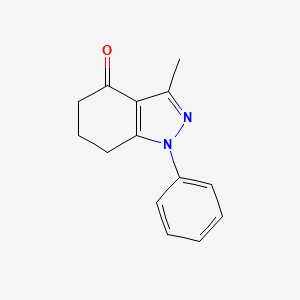

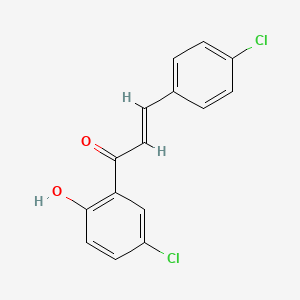

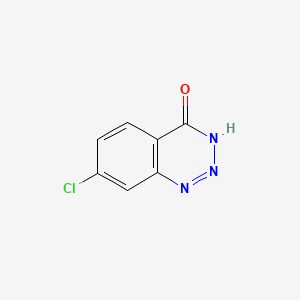

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine](/img/structure/B3051874.png)

![[(2R,4R)-2-Methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B3051876.png)

![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)